
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-
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Overview
Description
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the naphthalenedione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Scientific Research Applications
Antioxidant Properties
Research has demonstrated that 1,4-naphthalenedione derivatives exhibit potent antioxidant activities. A study highlighted the protective effects of certain derivatives against neurotoxicity induced by rotenone in Neuro-2a neuroblastoma cells. The compounds significantly reduced levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating their potential for neuroprotective strategies against conditions like Parkinson's disease .
Antimicrobial Activity
Further investigations into the antimicrobial properties of naphthoquinone derivatives revealed varying degrees of activity against different bacterial strains. Compounds synthesized from naphthalenedione exhibited antibacterial effects against Gram-positive bacteria such as Mycobacterium luteum and antifungal activity against Candida species .
Case Study: Neuroprotection in Parkinson's Disease
A notable case study involved the use of selected naphthoquinones in an in vivo model of Parkinson's disease. The compounds were shown to improve behavioral outcomes in mice subjected to neurotoxic agents. Specifically, U-443 and U-573 enhanced cell viability significantly compared to control groups exposed solely to the neurotoxin . This study underscores the potential therapeutic applications of naphthoquinones in neurodegenerative diseases.
Drug Formulation
The unique properties of 1,4-naphthalenedione make it a candidate for drug formulation targeting oxidative stress-related conditions. Its ability to inhibit cyclooxygenase-2 (COX-2) further supports its role as an anti-inflammatory agent .
Research on New Derivatives
Recent studies have focused on synthesizing new derivatives of naphthoquinones with enhanced biological activities. For instance, modifications involving pyrrolidine moieties have shown promise in increasing antibacterial efficacy while maintaining low toxicity levels .
Data Tables
Bacterial Strain | Inhibition Zone (mm) at 0.5% Concentration |
---|---|
Mycobacterium luteum | 11.4 - 12.0 |
Escherichia coli | No significant inhibition |
Staphylococcus aureus | Varies |
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthoquinone: The parent compound without tert-butyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: A similar quinone structure with tert-butyl groups on a benzoquinone core.
2,6-Di-tert-butylphenol: A phenolic compound with tert-butyl groups.
Uniqueness
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both the naphthoquinone core and the bulky tert-butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-, also known by its CAS number 31592-22-0, is a naphthoquinone derivative that has garnered interest for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula : C18H22O2
- Molecular Weight : 270.36608 g/mol
- Structure : The compound consists of a naphthalene backbone with two tert-butyl groups at the 2 and 6 positions and two carbonyl groups.
Antibacterial Activity
Research indicates that naphthoquinone derivatives exhibit significant antibacterial properties. A study synthesized various derivatives and evaluated their antibacterial effects against several bacterial strains. Notably, compounds similar to 1,4-naphthalenedione demonstrated marked activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Case Study :
In vitro evaluations showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 10 µg/mL against resistant strains of bacteria . This suggests that modifications in the naphthoquinone structure can enhance antibacterial efficacy.
Antiviral Activity
The antiviral potential of naphthoquinones has been explored in various studies. For instance, some derivatives have shown inhibitory effects on RNA-dependent RNA polymerase in poliovirus-infected HeLa cells . This mechanism highlights the ability of these compounds to interfere with viral replication processes.
Research Findings :
- Compounds derived from naphthoquinones were effective against multiple viruses, including HIV and hepatitis C virus.
- The structure-activity relationship indicated that electron-withdrawing groups at specific positions significantly enhanced antiviral activity .
Anticancer Activity
Naphthoquinones are recognized for their anticancer properties. They can induce apoptosis in cancer cells through various mechanisms such as generating reactive oxygen species (ROS), inhibiting topoisomerases, and intercalating DNA.
Mechanisms of Action :
- ROS Generation : Naphthoquinones can produce ROS which leads to oxidative stress in cancer cells.
- DNA Intercalation : The planar structure allows these compounds to intercalate into DNA, disrupting replication and transcription processes.
- Topoisomerase Inhibition : Some derivatives have been shown to inhibit topoisomerase II, leading to DNA damage and subsequent apoptosis in cancer cells .
Comparative Biological Activity Table
Biological Activity | MIC (µg/mL) | Mechanism of Action |
---|---|---|
Antibacterial | 10 | Disruption of cell wall synthesis |
Antiviral | Varies | Inhibition of viral replication |
Anticancer | Varies | Induction of apoptosis via ROS |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2,6-di-tert-butyl-1,4-naphthalenedione, and how can purity be optimized?
- Answer : Synthesis typically involves Friedel-Crafts alkylation of 1,4-naphthalenedione with tert-butyl halides in the presence of Lewis acids (e.g., AlCl₃). The tert-butyl groups enhance steric hindrance, influencing solubility and reactivity. Purification can be achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization using ethanol or dichloromethane. Monitor purity via TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm using melting point analysis (expected range: 180–185°C). Note that tert-butyl substituents may reduce yield due to steric effects; optimize reaction time (24–48 hrs) and temperature (60–80°C) .
Purification Method | Solvent System | Purity Assessment |
---|---|---|
Column Chromatography | Hexane:EtOAc (3:1) | TLC, HPLC (>95% purity) |
Recrystallization | Ethanol | Melting point, NMR integration |
Q. Which spectroscopic techniques are most effective for characterizing 2,6-di-tert-butyl-1,4-naphthalenedione?
- Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., tert-butyl protons at δ 1.3–1.5 ppm, quinone carbonyls at δ 180–190 ppm). Mass spectrometry (EI-MS) should show a molecular ion peak at m/z 284 (C₁₈H₂₄O₂). IR spectroscopy can identify quinone C=O stretches (~1670 cm⁻¹). For advanced confirmation, employ 2D NMR (COSY, HMBC) to resolve overlapping signals and assign long-range couplings .
Technique | Key Peaks/Data | Purpose |
---|---|---|
¹H NMR | δ 1.35 (s, 18H, t-Bu) | Substituent confirmation |
EI-MS | m/z 284 [M]⁺ | Molecular weight verification |
HMBC | Correlation between t-Bu and C-2/C-6 | Structural connectivity |
Advanced Research Questions
Q. How does 2,6-di-tert-butyl-1,4-naphthalenedione mediate redox interactions in biological systems?
- Answer : The quinone core undergoes reversible redox cycling, generating semiquinone radicals and reactive oxygen species (ROS). Electrochemical assays (cyclic voltammetry) reveal reduction potentials near -0.5 V vs. Ag/AgCl. In cellular environments, this redox activity disrupts mitochondrial electron transport chains, inducing oxidative stress and apoptosis in cancer cells. Use EPR spectroscopy to detect radical intermediates and fluorescent ROS probes (e.g., DCFH-DA) to quantify oxidative damage .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Answer : Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, oxygen levels affecting redox activity). Standardize protocols:
Use hypoxia chambers to control O₂ levels during cytotoxicity assays.
Validate results across multiple cell lines (e.g., HeLa, MCF-7).
Compare IC₅₀ values with structurally similar derivatives (e.g., 2-methyl-1,4-naphthalenedione) to isolate substituent effects. Contradictory data often highlight context-dependent mechanisms, necessitating metabolomic profiling to identify off-target interactions .
Q. What computational approaches are suitable for modeling the compound’s interactions with enzymatic targets?
- Answer : Perform docking simulations (AutoDock Vina) using X-ray structures of NADPH oxidase or cytochrome P450 enzymes. The tert-butyl groups may sterically hinder binding in hydrophobic pockets; assess binding affinity (ΔG) and compare with unsubstituted 1,4-naphthalenedione. Supplement with MD simulations (GROMACS) to evaluate stability of enzyme-ligand complexes over 100 ns trajectories. Validate predictions via enzyme inhibition assays .
Target Enzyme | Predicted ΔG (kcal/mol) | Experimental IC₅₀ (μM) |
---|---|---|
NADPH Oxidase | -8.2 | 12.3 ± 1.5 |
Cytochrome P450 3A4 | -6.7 | >50 (No inhibition) |
Q. Methodological and Safety Considerations
Q. What thermodynamic properties are critical for stability studies of this compound?
- Answer : Determine enthalpy of formation (ΔfH°) via combustion calorimetry (~-450 kJ/mol for solid state) and thermal stability using TGA (decomposition onset >200°C). The tert-butyl groups enhance thermal resistance but may increase sublimation tendencies under vacuum. Store at -20°C in amber vials to prevent photodegradation .
Q. Which safety protocols are essential when handling 2,6-di-tert-butyl-1,4-naphthalenedione?
- Answer : Use fume hoods and Nitrile gloves to avoid dermal exposure. Respiratory protection (NIOSH-approved N95 masks) is required if local exhaust ventilation is unavailable. Quench spills with 10% sodium bicarbonate solution. Monitor airborne concentrations via GC-MS (<1 ppm OSHA limit). Chronic exposure risks include hepatotoxicity; implement routine biomonitoring for researchers .
Properties
CAS No. |
31592-22-0 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2,6-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)15(19)10-14(16(12)20)18(4,5)6/h7-10H,1-6H3 |
InChI Key |
FUBHSTWFLPEASG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C |
Origin of Product |
United States |
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